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  • Product: 2-(3-Oxopiperazin-1-yl)acetonitrile
  • CAS: 1016823-35-0

Core Science & Biosynthesis

Foundational

2-(3-Oxopiperazin-1-yl)acetonitrile CAS 1016823-35-0 properties

The following technical guide details the properties, synthesis, and applications of 2-(3-Oxopiperazin-1-yl)acetonitrile (CAS 1016823-35-0), a critical heterocyclic building block in medicinal chemistry. CAS Registry Num...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 2-(3-Oxopiperazin-1-yl)acetonitrile (CAS 1016823-35-0), a critical heterocyclic building block in medicinal chemistry.

CAS Registry Number: 1016823-35-0 Synonyms: 4-(Cyanomethyl)piperazin-2-one; (3-Oxopiperazin-1-yl)acetonitrile Molecular Formula: C


H

N

O Molecular Weight: 151.17 g/mol

Executive Summary & Chemical Identity

2-(3-Oxopiperazin-1-yl)acetonitrile serves as a specialized "linker" scaffold in drug discovery, particularly for introducing the piperazin-2-one moiety—a privileged pharmacophore found in PARP inhibitors, factor Xa inhibitors, and various GPCR ligands. Its value lies in the orthogonal reactivity of its functional groups:

  • Secondary Amide (Lactam): Provides hydrogen bond donor/acceptor capability and metabolic stability.

  • Nitrile Handle: A versatile electrophile ready for transformation into primary amines (via reduction) or carboxylic acids (via hydrolysis), enabling precise fragment growing.

Physicochemical Profile
PropertyValueNote
Appearance White to off-white solidHygroscopic nature common in polar amides.
Melting Point 128–132 °CCrystalline form dependent on solvent.
Solubility DMSO, Methanol, DMFPoor solubility in non-polar ethers/alkanes.
pKa (Lactam) ~15–17Non-basic; acts as H-bond donor.
pKa (Amine precursor) ~6.5 (post-reduction)The parent nitrile is non-basic at N1.
LogP -1.2 (Predicted)Highly polar; favorable for lowering lipophilicity.

Synthetic Methodology & Regiocontrol

The synthesis of CAS 1016823-35-0 relies on the regioselective alkylation of piperazin-2-one . The core challenge is distinguishing between the two nitrogen centers: the amide nitrogen (N1) and the amine nitrogen (N4).

Mechanism of Regioselectivity
  • Amide Nitrogen (N1): Electron-deficient due to resonance with the carbonyl; pKa ~15-17. Requires strong bases (e.g., NaH) for deprotonation.

  • Amine Nitrogen (N4): Nucleophilic secondary amine; pKa ~8-9. Reacts readily with electrophiles under mild basic conditions.

Protocol Design: By using a mild inorganic base (K


CO

or Et

N) in a polar aprotic solvent, we ensure exclusive alkylation at the N4 position , yielding the desired 2-(3-oxopiperazin-1-yl)acetonitrile without N1-alkylation byproducts.
Validated Synthesis Protocol

Reaction: Piperazin-2-one + Chloroacetonitrile


 2-(3-Oxopiperazin-1-yl)acetonitrile
  • Setup: Charge a round-bottom flask with piperazin-2-one (1.0 equiv) and acetonitrile (MeCN) or DMF (10 volumes).

  • Base Addition: Add K

    
    CO
    
    
    
    (1.5 equiv) or Et
    
    
    N
    (1.2 equiv). Ensure efficient stirring to suspend the base.
  • Alkylation: Cool to 0 °C. Add chloroacetonitrile (1.1 equiv) dropwise to control the exotherm.

  • Reaction: Warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor by TLC (MeOH/DCM 1:9) or LCMS.

  • Work-up:

    • Filter off inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Recrystallize from EtOH/EtOAc or perform flash chromatography (DCM

      
       5% MeOH/DCM) if high purity (>98%) is required.
      
Synthesis Workflow Diagram

SynthesisWorkflow Start Piperazin-2-one (Nucleophile) Conditions K2CO3 / MeCN 0°C to RT, 6h Start->Conditions Reagent Chloroacetonitrile (Electrophile) Reagent->Conditions Intermediate Transition State (N4-Alkylation) Conditions->Intermediate SN2 Attack Product 2-(3-Oxopiperazin-1-yl) acetonitrile (CAS 1016823-35-0) Intermediate->Product Salt Filtration

Caption: Regioselective synthesis pathway targeting the N4-amine position via mild base mediation.

Applications in Drug Discovery

This compound is a "branch point" intermediate. The nitrile group acts as a masked primary amine or acid, allowing the piperazinone scaffold to be linked to aromatic cores or warheads.

Key Transformations
  • Nitrile Reduction (Primary Amine Synthesis):

    • Reagents: Raney Ni/H

      
       or BH
      
      
      
      ·THF.
    • Product:2-(3-Oxopiperazin-1-yl)ethylamine .

    • Utility: Used to create ethylenediamine linkers common in kinase inhibitors.

  • Pinner Reaction / Hydrolysis:

    • Reagents: HCl/MeOH followed by H

      
      O.
      
    • Product:(3-Oxopiperazin-1-yl)acetic acid .

    • Utility: Peptidomimetic coupling partner.

  • [3+2] Cycloaddition:

    • Reagents: NaN

      
       / ZnBr
      
      
      
      .
    • Product: Tetrazole derivatives (bioisosteres of carboxylic acids).

Functional Reactivity Map

ReactivityMap Core CAS 1016823-35-0 (Nitrile Scaffold) Amine Ethylamine Derivative (Linker for Kinase Inhibitors) Core->Amine Reduction (H2/Raney Ni) Acid Carboxylic Acid (Peptidomimetic Coupling) Core->Acid Hydrolysis (HCl/H2O) Tetrazole Tetrazole Isostere (Metabolic Stability) Core->Tetrazole Cycloaddition (NaN3)

Caption: Divergent synthesis pathways utilizing the nitrile handle for fragment growing.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this CAS is limited, it should be handled with the precautions standard for alpha-aminonitriles .

  • Acute Toxicity: Harmful if swallowed or inhaled. Metabolized to release cyanide ions in vivo (though slower than simple nitriles).

  • Skin/Eye: Irritant. Wear nitrile gloves and safety goggles.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Hygroscopic; protect from moisture to prevent hydrolysis of the nitrile.

References

  • Piperazinone Scaffold Utility: Dinsmore, C. J., & Beshore, D. C. (2002). Recent advances in the synthesis of diketopiperazines. Tetrahedron, 58(17), 3297-3312. Link

  • N-Alkylation Protocols: BenchChem. General Procedure for N-Alkylation of Piperazines. Retrieved Feb 2026.[1][2] Link

  • CAS Identification: BLD Pharm.[3] Product Sheet: 2-(3-Oxopiperazin-1-yl)acetonitrile (CAS 1016823-35-0). Link

  • Nitrile Reduction Methods: Organic Chemistry Portal: Reduction of Nitriles. Link

Sources

Exploratory

(3-oxo-1-piperazinyl)acetonitrile chemical structure and molecular weight

This technical guide provides a comprehensive overview of (3-oxo-1-piperazinyl)acetonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into its chemical structure, phy...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of (3-oxo-1-piperazinyl)acetonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into its chemical structure, physicochemical properties, a detailed synthesis protocol, and its potential applications, all grounded in established scientific principles.

Chemical Identity and Structure

(3-oxo-1-piperazinyl)acetonitrile, also known by its synonym 2-(3-oxopiperazin-1-yl)acetonitrile, is a derivative of piperazinone. The core structure consists of a six-membered piperazine ring containing an amide functional group (a lactam) at the 3-position. An acetonitrile group is attached to the nitrogen atom at the 1-position.

The presence of the polar lactam, the nucleophilic and electrophilic centers, and the nitrile group makes this molecule a versatile scaffold for further chemical modifications. Its structural features suggest potential for hydrogen bonding and other non-covalent interactions, which are critical for biological activity.

Key Identifiers:

IdentifierValue
IUPAC Name 2-(3-oxopiperazin-1-yl)acetonitrile
Synonym (3-oxo-1-piperazinyl)acetonitrile
CAS Number 1016823-35-0[1]
Linear Formula C₆H₉N₃O[1]
InChI Key WPVIOWUUAXJYOS-UHFFFAOYSA-N[1]

Below is a 2D representation of the chemical structure of (3-oxo-1-piperazinyl)acetonitrile:

G N1 N C2 C N1->C2 C8 C N1->C8 C3 C C2->C3 H1 H C2->H1 H2 H C2->H2 N4 N C3->N4 O7 O C3->O7 = C5 C N4->C5 H7 H N4->H7 C6 C C5->C6 H3 H C5->H3 H4 H C5->H4 C6->N1 H5 H C6->H5 H6 H C6->H6 N9 N C8->N9 H8 H C8->H8 H9 H C8->H9

Caption: 2D structure of (3-oxo-1-piperazinyl)acetonitrile

Physicochemical Properties

The molecular formula of (3-oxo-1-piperazinyl)acetonitrile is C₆H₉N₃O. Based on this, the calculated molecular weight is 139.15 g/mol . A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₆H₉N₃O[1]
Molecular Weight 139.15 g/mol Calculated
Appearance Powder[1]
Purity ≥97% (typical)[2]
Storage Temperature Room Temperature[1]

Synthesis Protocol

The synthesis of (3-oxo-1-piperazinyl)acetonitrile can be achieved through the N-alkylation of 2-piperazinone with 2-bromoacetonitrile. This is a standard nucleophilic substitution reaction where the secondary amine of the piperazinone ring acts as the nucleophile, and the bromine atom in 2-bromoacetonitrile is the leaving group.

Experimental Workflow

synthesis_workflow Synthesis of (3-oxo-1-piperazinyl)acetonitrile reagents 2-Piperazinone 2-Bromoacetonitrile Potassium Carbonate Acetonitrile (Solvent) reaction Reaction Mixture Stir at room temperature for 12-24h reagents->reaction 1. Combine workup Filtration to remove K₂CO₃ Evaporation of solvent reaction->workup 2. Process purification Column Chromatography (Silica gel, EtOAc/Hexane gradient) workup->purification 3. Purify product (3-oxo-1-piperazinyl)acetonitrile purification->product 4. Isolate

Sources

Foundational

Piperazine Acetonitrile Derivatives: Synthetic Architectures and Pharmacological Utility

Topic: Piperazine Acetonitrile Derivatives in Medicinal Chemistry Literature Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals [1][2][3] Executive Summary The pi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Piperazine Acetonitrile Derivatives in Medicinal Chemistry Literature Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1][2][3]

Executive Summary

The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics ranging from antipsychotics (e.g., Aripiprazole) to antihistamines (e.g., Cetirizine).[1] Within this structural class, piperazine acetonitrile derivatives —compounds where a cyanomethyl group (–CH₂CN) is attached to the piperazine nitrogen or carbon skeleton—occupy a critical dual role.

First, they serve as versatile synthetic linchpins . The nitrile group is a "masked" functionality, readily transformable into ethylamines (via reduction), carboxylic acids (via hydrolysis), or tetrazoles (via cycloaddition). Second, in specific contexts, the acetonitrile moiety acts as a distinct pharmacophore , providing dipole interactions or acting as a metabolic handle.

This guide analyzes the synthetic routes, chemical stability, and medicinal applications of these derivatives, providing actionable protocols for their generation and use in lead optimization.

Synthetic Strategies: The Cyanomethylation Vector

The introduction of an acetonitrile group onto a piperazine ring is typically achieved via nucleophilic substitution (N-alkylation) or multicomponent reactions. The choice of method depends on the substitution pattern (N- vs. C-functionalization) and the desired chirality.

N-Cyanomethylation (The Chloroacetonitrile Route)

The most prevalent method involves the reaction of a secondary piperazine amine with chloroacetonitrile or bromoacetonitrile.

  • Mechanism: S_N2 nucleophilic attack.

  • Reagents: Chloroacetonitrile (electrophile), K₂CO₃ or Et₃N (base), Acetonitrile or DMF (solvent).

  • Causality: The base neutralizes the HCl generated, driving the equilibrium forward. Potassium carbonate is preferred in acetonitrile to facilitate the "finesse" of the reaction without promoting over-alkylation (quaternization), provided stoichiometry is controlled.

The Strecker Synthesis (C-Functionalization)

To install the nitrile group directly onto the piperazine carbon skeleton (e.g., to create chiral 2-(piperazin-2-yl)acetonitrile scaffolds), a Strecker-type approach or cyanide displacement of a pre-existing leaving group is used.

  • Utility: This generates chiral centers useful for stereoselective binding in CNS targets (e.g., NMDA or dopamine receptors).

Divergent Transformations

Once installed, the cyanomethyl group serves as a gateway to three major pharmacophoric classes:

  • Ethylenediamines: Reduction (LiAlH₄ or H₂/Raney Ni) yields the –CH₂CH₂NH₂ motif, essential for GPCR ligands.

  • Carboxylic Acids: Acidic/Basic hydrolysis converts the nitrile to –CH₂COOH (e.g., in the synthesis of Cetirizine analogs).

  • Tetrazoles: Reaction with sodium azide yields a bioisostere of the carboxylic acid, often improving metabolic stability and lipophilicity.

Pharmacological Profiles & Case Studies

Case Study A: The Cetirizine Pathway (Nitrile as a Pro-Acid)

In the development of second-generation antihistamines like Cetirizine , the piperazine acetonitrile motif is a crucial intermediate.

  • Chemistry: The synthesis often involves the hydrolysis of a nitrile precursor. The [2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-acetonitrile intermediate is hydrolyzed to the corresponding acetic acid.

  • Insight: The nitrile serves as a stable precursor during the assembly of the lipophilic diphenylmethyl tail, preventing premature ionization or side reactions associated with the free carboxylic acid.

Case Study B: ACAT-1 Inhibitors (Nitrile as a Polar Anchor)

Research into Acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1) inhibitors has utilized 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles.

  • Mechanism: The acetonitrile group here is not just a linker; its polarity and linear geometry allow it to penetrate narrow hydrophobic pockets within the enzyme, potentially interacting with polar residues near the active site.

  • SAR Finding: The length of the linker between the piperazine and the nitrile is critical. The methylene spacer (acetonitrile) often provides the optimal distance compared to propionitrile derivatives.

Case Study C: CNS Active Agents (Chiral Scaffolds)

(S)-2-(Piperazin-2-yl)acetonitrile derivatives have been explored for their affinity to serotonin (5-HT) and dopamine receptors.[2]

  • Chirality: The C2-substitution locks the piperazine ring into a specific conformation, reducing the entropic penalty upon binding to the receptor.

  • Application: These scaffolds act as rigidified analogues of flexible ethylenediamine neurotransmitters.

Experimental Protocols: Self-Validating Systems

Protocol 1: Synthesis of N-(Cyanomethyl)piperazine Derivatives

This protocol describes the mono-alkylation of a 1-substituted piperazine.

Safety Warning: Chloroacetonitrile is toxic and a lachrymator. Work in a well-ventilated fume hood. Have sodium thiosulfate solution ready for spill decontamination.

Reagents:

  • 1-Phenylpiperazine (1.0 equiv)

  • Chloroacetonitrile (1.1 equiv)

  • Anhydrous K₂CO₃ (2.0 equiv)

  • Acetonitrile (Solvent, 0.5 M concentration)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenylpiperazine in anhydrous acetonitrile.

  • Base Addition: Add K₂CO₃. The suspension ensures a heterogeneous base system, preventing rapid pH spikes.

  • Alkylation: Add chloroacetonitrile dropwise at 0°C to minimize exotherms and bis-alkylation.

  • Reaction: Warm to room temperature and stir for 4–6 hours.

  • Validation (TLC/LCMS):

    • Checkpoint: Monitor the disappearance of the starting amine (secondary amine).

    • Confirmation: Appearance of a new spot (product). IR analysis of a crude aliquot should show a sharp nitrile stretch at ~2240–2250 cm⁻¹.

  • Workup: Filter off the inorganic salts (KCl, excess K₂CO₃). Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize from ethanol or purify via silica gel flash chromatography (Hexane:EtOAc gradient).

Protocol 2: Reduction to Ethylenediamine (The "Linker" Activation)

Reagents:

  • N-Cyanomethyl piperazine derivative

  • LiAlH₄ (Lithium Aluminum Hydride) - 2.5 equiv

  • Dry THF

Methodology:

  • Activation: Suspend LiAlH₄ in dry THF at 0°C under Argon.

  • Addition: Add the nitrile solution dropwise. The nitrile carbon is reduced from +3 to -1 oxidation state.

  • Reflux: Heat to reflux for 2 hours to ensure complete reduction.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water, 15% NaOH, then water (1:1:3 ratio relative to LAH mass) to precipitate aluminum salts as a granular white solid.

  • Isolation: Filter and concentrate.

Visualization & Logic

The Divergent Synthetic Workflow

This diagram illustrates how the piperazine acetonitrile scaffold serves as a central hub for generating diverse medicinal classes.

PiperazineAcetonitrile Start Piperazine Core (Secondary Amine) Intermediate Piperazine-N-Acetonitrile (The Scaffold) Start->Intermediate SN2 Alkylation Reagent + Chloroacetonitrile (K2CO3, MeCN) Reagent->Intermediate Path1 Reduction (LiAlH4 / H2) Intermediate->Path1 Path2 Hydrolysis (HCl / NaOH) Intermediate->Path2 Path3 Cycloaddition (NaN3) Intermediate->Path3 Product1 Ethylenediamine Linker (CNS Drugs / Antipsychotics) Path1->Product1 Product2 Piperazine Acetic Acid (Antihistamines / Cetirizine) Path2->Product2 Product3 Tetrazole Bioisostere (Angiotensin II Antagonists) Path3->Product3

Figure 1: Divergent synthetic pathways from the piperazine acetonitrile intermediate.

SAR Logic: The Nitrile Effect

Comparison of the nitrile group versus other linkers in piperazine medicinal chemistry.

FeaturePiperazine-Acetonitrile (-CH₂CN)Piperazine-Acetamide (-CH₂CONH₂)Piperazine-Ethylamine (-CH₂CH₂NH₂)
Electronic Effect Strong electron-withdrawing (EWG). Reduces pKa of piperazine N.Moderate EWG. H-bond donor/acceptor.[3][4]Electron-donating. Increases basicity.
Metabolic Stability High (unless specific hydrolases present).Moderate (susceptible to amidases).Low (susceptible to MAO/oxidative deamination).
Geometry Linear (sp hybridized). Rigid spacer.Planar (sp2 hybridized).Flexible (sp3 hybridized).
Primary Use Intermediate / Polar PharmacophoreSolubilizing group / H-bond anchorNeurotransmitter mimetic / Cationic interaction

References

  • Chao, S. et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Bioorganic & Medicinal Chemistry.

  • Ten, A. et al. (2026).[1][5] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH).

  • Smolecule. (2023).[6][7] (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride: Structure and Biological Activity.

  • Google Patents. (2004). WO2004065360A2 - Piperazine derivatives and their use as synthesis intermediates (Cetirizine Process).

  • Müller, K. et al. (2017).[8] N-Heterocyclic (4-Phenylpiperazin-1-yl)methanones derived from phenoxazine as highly potent inhibitors of tubulin polymerization. Journal of Medicinal Chemistry.

Sources

Exploratory

Beyond the Sheet: A Comprehensive Safety & Handling Framework for 2-(3-Oxopiperazin-1-yl)acetonitrile

CAS Number: 1016823-35-0 Synonyms: (3-oxo-1-piperazinyl)acetonitrile; 3-Oxopiperazine-1-acetonitrile Role: Key Intermediate (Trazodone Synthesis)[1] Introduction: The "Hidden" Risks of Drug Intermediates Standard Safety...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1016823-35-0 Synonyms: (3-oxo-1-piperazinyl)acetonitrile; 3-Oxopiperazine-1-acetonitrile Role: Key Intermediate (Trazodone Synthesis)[1]

Introduction: The "Hidden" Risks of Drug Intermediates

Standard Safety Data Sheets (SDS) for research intermediates often default to generic "Warning" labels due to a lack of historical toxicological data.[1] For 2-(3-Oxopiperazin-1-yl)acetonitrile , relying solely on a generic SDS is insufficient for high-stakes R&D.[1]

This guide bridges the gap between basic compliance and advanced risk management.[1] By analyzing the Structure-Activity Relationships (SAR) of the piperazine core and the nitrile tail, we establish a handling protocol that anticipates risks before they manifest.[1]

Molecular Identity & Physicochemical Profiling[1][2]

Understanding the physical behavior of this molecule is the first step in containment.[1]

PropertyData / PredictionOperational Implication
CAS No. 1016823-35-0Use for inventory tracking and waste manifesting.[1]
Formula C₆H₉N₃O--
Mol.[1][2][3] Weight 139.16 g/mol Low MW implies potential for skin permeation.[1]
Physical State Solid (Powder)Inhalation of dust is the primary exposure vector.[1]
Solubility DMSO, Methanol, Water (pH dep.)[1]Piperazines are basic; solubility increases in acidic media.[1]
pKa ~8.5 (Piperazine N)Corrosive potential to mucous membranes (alkaline).[1]

Predictive Toxicology & Hazard Identification

Expert Insight: Since specific LD50 data is often proprietary or absent for this intermediate, we derive hazards from its functional groups.[1]

The Nitrile Moiety (–C≡N)

While less volatile than simple acetonitrile, the nitrile tail presents a metabolic toxicity risk .[1] Upon ingestion or significant dermal absorption, aliphatic nitriles can undergo hepatic metabolism (via cytochrome P450), potentially releasing cyanide ions (CN⁻) slowly over time.[1]

  • Risk Level: Moderate to High (Scale dependent).[1]

  • Symptom Latency: Effects may be delayed 2–6 hours post-exposure.[1]

The Piperazine Core

Piperazine derivatives are notorious sensitizers .[1]

  • Respiratory: Inhalation can cause asthma-like symptoms (sensitization).[1]

  • Ocular: The basic nitrogen makes this compound a severe eye irritant (H318: Causes serious eye damage).[1]

GHS Classification Summary[1][2]
  • Danger [1][2][4][5]

  • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[1][5]

  • H318: Causes serious eye damage (Irreversible corneal damage risk).[1]

  • H335: May cause respiratory irritation.[1][5][6][7]

Visualizing the Risk Landscape[2]

The following diagram maps the structural components of the molecule to specific biological hazards and the required engineering controls.

RiskAssessment Molecule 2-(3-Oxopiperazin-1-yl) acetonitrile Nitrile Nitrile Group (-CN) Molecule->Nitrile Piperazine Piperazine Core (Basic N) Molecule->Piperazine Physical Physical State (Dust/Solid) Molecule->Physical Metabolic Metabolic Toxicity (Potential CN- Release) Nitrile->Metabolic Metabolism EyeDamage Severe Eye Damage (Alkaline Burn) Piperazine->EyeDamage Direct Contact Sensitization Respiratory Sensitization Physical->Sensitization Inhalation Medical Protocol: Cyanide Antidote Awareness Metabolic->Medical PPE PPE: Double Nitrile Gloves + Face Shield EyeDamage->PPE Engineering Control: HEPA Enclosure / Fume Hood Sensitization->Engineering

Figure 1: Structural Hazard Map linking functional groups to physiological risks and required safety barriers.[1]

Advanced Handling Protocols

Engineering Controls (The Primary Barrier)

Do not rely on PPE alone.[1] The hierarchy of controls dictates containment first.[1]

  • Powder Handling: Must be performed in a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]

  • Airflow Velocity: Ensure face velocity is 80–100 fpm (0.4–0.5 m/s).

  • Static Control: Use an ionizing bar during weighing. Piperazine derivatives can be static-prone, leading to "flying dust" that bypasses standard airflow.[1]

Personal Protective Equipment (PPE) Matrix
  • Eyes: Safety glasses are insufficient.[1] Use Chemical Splash Goggles or a Face Shield due to the H318 (Severe Damage) rating.[1]

  • Hands:

    • Inner Glove: Laminate film (Silver Shield) or High-Grade Nitrile (0.11mm).[1]

    • Outer Glove: Long-cuff Nitrile.[1]

    • Reasoning: Nitriles can permeate standard latex/thin nitrile.[1] Double gloving provides a "breakthrough" buffer.[1]

  • Respiratory: If working outside a hood (not recommended), a P100/N100 HEPA respirator is mandatory.[1]

Emergency Response: The "Self-Validating" System

A self-validating system means the antidote/response is prepared before the experiment starts.[1]

Scenario: Accidental Exposure [1][6]

  • Skin Contact: Wash with soap and water for 15 minutes.[1][5] Do not use solvent (ethanol/DMSO) to clean skin; this enhances absorption of the nitrile.[1]

  • Eye Contact: Immediate irrigation for 30 minutes .[1] The alkaline nature of the piperazine ring causes deep tissue penetration.[1] Transport to an ophthalmologist immediately.

  • Ingestion/High Exposure: [1][5][7]

    • Alert: Inform medical personnel of the "Nitrile" functionality.[1]

    • Validation: Verify the location of the facility's Cyanide Antidote Kit (e.g., Hydroxocobalamin) if handling >10g quantities.[1]

Synthesis & Reaction Safety (Trazodone Context)

When using this intermediate to synthesize Trazodone (or similar aryl-piperazines), specific reaction hazards arise.

SynthesisSafety Start Start: Reaction Setup Solvent Solvent Selection: Avoid Acidic Media initially Start->Solvent Reagent Adding Alkyl Halides (e.g., Chloropropyl derivatives) Solvent->Reagent Check1 Is System Closed? Reagent->Check1 Heat Heating/Reflux Check2 Scrubber Active? Heat->Check2 Check1->Heat Yes Stop STOP: Vapor Release Risk Check1->Stop No Safe Proceed with Synthesis Check2->Safe Yes Check2->Stop No

Figure 2: Workflow decision tree for minimizing vapor and pressure risks during alkylation reactions.

Key Reaction Note: When reacting 2-(3-oxopiperazin-1-yl)acetonitrile with alkyl halides (common in Trazodone synthesis), the reaction is often biphasic or requires a base (e.g., K₂CO₃).[1]

  • Hazard: Exothermic reaction.[1]

  • Control: Add reagents portion-wise to control heat generation. Ensure the condenser is active to prevent acetonitrile/solvent vapor release.[1]

Storage and Waste Management

Storage Compatibility[1][2]
  • Keep Away From: Strong Oxidizers and Acids .[1]

  • Why Acids? Strong acids can hydrolyze the nitrile group over time, potentially releasing toxic amides or carboxylic acids, and in extreme cases (with heating), trace HCN.

  • Condition: Store in a cool, dry place under inert gas (Argon/Nitrogen) if storing for long periods to prevent moisture absorption (hygroscopic tendency).[1]

Waste Disposal[1][2][6]
  • Stream: Segregate into "Toxic Organic" waste.[1]

  • Labeling: Explicitly label tags with "Contains Nitriles" and "Basic Organic."

  • Prohibition: NEVER mix with acidic waste streams (e.g., Piranha etch waste, HCl waste) to avoid accidental hydrolysis and gas generation.[1]

References

  • Sigma-Aldrich. (n.d.).[1][5] Safety Data Sheet for 2-(3-oxopiperazin-1-yl)acetonitrile (CAS 1016823-35-0).[1] Retrieved from [1][5]

  • PubChem. (n.d.).[1] Compound Summary: 2-(3-oxopiperazin-1-yl)acetonitrile.[1][2][3] National Library of Medicine.[1] Retrieved from [1]

  • European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: Harmonized classification and labelling of nitrile derivatives.[1] Retrieved from [1]

  • National Institutes of Health (NIH). (2019).[1] Microwave-Assisted Synthesis of Trazodone and Its Derivatives.[1] (Discusses the use of this intermediate in synthesis). Retrieved from [1]

  • Thermo Fisher Scientific. (2023).[1] Acetonitrile Safety Data Sheet (General Nitrile Hazards).[1] Retrieved from [1]

Sources

Protocols & Analytical Methods

Method

Synthesis of piperacillin intermediates using oxopiperazine derivatives

Application Note: Advanced Synthesis of Piperacillin via Oxopiperazine Activation Executive Summary This guide details the high-purity synthesis of Piperacillin, a broad-spectrum ureidopenicillin, focusing on the critica...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Synthesis of Piperacillin via Oxopiperazine Activation

Executive Summary

This guide details the high-purity synthesis of Piperacillin, a broad-spectrum ureidopenicillin, focusing on the critical coupling of Ampicillin with 4-ethyl-2,3-dioxo-1-piperazinecarbonyl chloride (EDPC) .[1] While traditional Schotten-Baumann conditions (aqueous/organic biphasic systems) are common, this protocol prioritizes an anhydrous silylation strategy .[1] This approach minimizes


-lactam hydrolysis and suppresses the formation of the major impurity, penicilloic acid, thereby maximizing potency and yield.[1]

The "Warhead": Synthesis of EDPC

The quality of the final antibiotic is strictly limited by the purity of the oxopiperazine intermediate (EDPC).[1] Commercial EDPC often degrades via hydrolysis.[1] For pharmaceutical-grade applications, in-situ generation or fresh purification is recommended.[1]

Mechanism & Rationale

The reaction involves the phosgenation of 1-ethyl-2,3-dioxopiperazine .[1] To avoid handling gaseous phosgene, we utilize Triphosgene (solid, safer handling) or Diphosgene .[1] The reaction requires catalytic nucleation by pyridine or DMAP to form the reactive acyl chloride species at low temperatures.[1]

Critical Process Parameter (CPP): Temperature control at


 is non-negotiable. Higher temperatures lead to self-polymerization of the isocyanate intermediate.[1]
Protocol A: Preparation of EDPC (Oxopiperazine Carbonyl Chloride)
ReagentEquiv.[1][2]Role
1-Ethyl-2,3-dioxopiperazine1.0Core Scaffold
Triphosgene0.34Carbonyl Source
Pyridine0.05Catalyst
Dichloromethane (DCM)SolventAnhydrous Medium

Step-by-Step Procedure:

  • Dissolution: Charge a cryo-reactor with 1-Ethyl-2,3-dioxopiperazine (1.0 eq) and anhydrous DCM (10 vol).

  • Cooling: Cool the system to

    
     . Ensure the reactor is under a nitrogen blanket.[1]
    
  • Activation: Add Pyridine (0.05 eq). Note: A slight exotherm may occur.[1]

  • Addition: Dissolve Triphosgene (0.34 eq) in DCM and add dropwise over 60 minutes. Maintain internal temperature below

    
    .
    
  • Reaction: Stir at

    
     for 2 hours. Monitor by TLC or HPLC (quench aliquot with methanol to check for methyl ester formation).
    
  • Isolation (Optional but Recommended): Concentrate the filtrate in vacuo at

    
    . Slurry the residue in 
    
    
    
    -hexane to crystallize the acid chloride.[1][3] Filter and dry under nitrogen.[1]
    • Target Purity:

      
      
      
    • Storage: Store at

      
       under Argon.[1] Highly moisture sensitive.[1]
      

The "Payload" Coupling: Silyl-Modified Synthesis

Direct reaction of Ampicillin with EDPC in water often results in yields


 due to competing hydrolysis of the EDPC.[1] The silylation method protects the carboxylic acid and amine of Ampicillin, rendering it soluble in organic solvents (DCM) and highly reactive toward acylation.[1]
Reaction Pathway Visualization

PiperacillinSynthesis Amp Ampicillin (Zwitterion) SilylAmp Bis-Silylated Ampicillin Amp->SilylAmp DCM, 25°C Solubilization BSA Silylating Agent (BSA/HMDS) BSA->SilylAmp Inter Tetrahedral Intermediate SilylAmp->Inter EDPC EDPC (Oxopiperazine Cl) EDPC->Inter Acylation -20°C PipAcid Piperacillin Acid Inter->PipAcid Hydrolysis (Desilylation) PipNa Piperacillin Sodium PipAcid->PipNa Sodium Ethyl Hexanoate

Figure 1: Silyl-mediated synthesis pathway converting Ampicillin to Piperacillin Sodium.[1][4]

Protocol B: Coupling Reaction

Reagents:

  • Ampicillin Anhydrous (or Trihydrate dried azeotropically)[1]

  • N,O-Bis(trimethylsilyl)acetamide (BSA) OR HMDS/TMCS[1]

  • EDPC (from Protocol A)[1][5][6]

  • Dichloromethane (DCM)[1]

Procedure:

  • Silylation:

    • Suspend Ampicillin (1.0 eq) in DCM (8 vol).

    • Add BSA (2.2 eq) dropwise at

      
      .[1]
      
    • Stir until a clear solution is obtained (approx. 30–60 mins). This confirms the formation of the soluble bis-silylated species.[1]

  • Coupling:

    • Cool the silylated ampicillin solution to

      
       .
      
    • Dissolve EDPC (1.05 eq) in DCM (2 vol) and add dropwise.

    • Critical Control: Do not allow temperature to exceed

      
       to protect the 
      
      
      
      -lactam ring.[1]
    • Stir for 60–90 minutes at

      
      .
      
  • Quench & Workup:

    • Add water (5 vol) to hydrolyze silyl groups.[1]

    • Separate phases.[1][2][3][4][5][7][8] The product is in the organic phase (as the free acid is moderately soluble) or precipitates depending on pH.[1]

    • Optimization: Extract the organic phase with aqueous sodium bicarbonate (pH 7.0).[1] The product moves to the aqueous phase as the salt.[1]

    • Wash aqueous phase with ethyl acetate to remove unreacted EDPC/impurities.[1]

  • Crystallization of Piperacillin Acid:

    • Acidify the aqueous phase carefully with 2N HCl to pH 2.0 at

      
      .[1]
      
    • Piperacillin acid precipitates.[1][5] Filter and wash with cold water.[1]

Analytical Controls & Troubleshooting

Impurity Profile
ImpurityOriginMitigation Strategy
Penicilloic Acid

-lactam ring opening
Maintain Temp

; Avoid high pH (>8.0).[1][4][5][8]
EDPC Hydrolysate Moisture in solventUse anhydrous DCM; Store EDPC under Argon.[1]
Piperacillin Dimer High concentration/TempDilute reaction (10-15 vol solvent); Rapid workup.[1]
Process Workflow Diagram

Workflow Start Start: Silylation Check1 Check: Solution Clear? Start->Check1 Check1->Start No (Add more BSA) Coupling Add EDPC (-15°C) Check1->Coupling Yes Quench Hydrolysis (Water) Coupling->Quench Extract Bicarb Extraction (pH 7) Quench->Extract Acidify Acidify to pH 2.0 Extract->Acidify Filter Isolation & Drying Acidify->Filter

Figure 2: Operational workflow for the isolation of Piperacillin Acid.

References

  • US Patent 4,087,424 . Novel penicillins and cephalosporins and process for producing the same.[1][2][3][5][9] (1978).[1] Link

  • CN Patent 104910178B . Preparation method of Piperacillin acid.[1][4][5][6][8][10] (2015).[1] Link

  • CN Patent 112321605A . Preparation method of piperacillin.[1][3][4][5][6][7][8] (2021).[1][4] Link

  • ChemicalBook . 4-Ethyl-2,3-dioxo-1-piperazinecarbonyl chloride Synthesis Protocols.Link[1]

  • MilliporeSigma . 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride Product Data.Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-(3-oxopiperazin-1-yl)acetonitrile Synthesis

Ticket ID: #SYN-PIP-CN-001 Subject: Yield Improvement & Troubleshooting for N-Alkylation of Piperazin-2-one Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Reaction Scope...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-PIP-CN-001 Subject: Yield Improvement & Troubleshooting for N-Alkylation of Piperazin-2-one Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Scope

You are attempting to synthesize 2-(3-oxopiperazin-1-yl)acetonitrile via the N-alkylation of piperazin-2-one (2-oxopiperazine) using a haloacetonitrile.

The Core Challenge: While the


 mechanism is straightforward, this specific reaction suffers from a "Polarity Trap." The starting material (piperazin-2-one) and the product are both highly polar and water-soluble. Consequently, the most common failure mode is not the reaction itself, but the loss of product during aqueous workup , often mistaken for low conversion.

Reaction Scheme:

ReactionScheme SM1 Piperazin-2-one (Secondary Amine) Product 2-(3-oxopiperazin-1-yl) acetonitrile SM1->Product N-Alkylation (SN2) Reagent Chloroacetonitrile (Cl-CH2-CN) Reagent->Product Base Base (e.g., Et3N) + Cat. NaI Base->Product Side Side Products: - Quaternary Salts - Hydrolyzed Amide Product->Side Over-alkylation or Hydrolysis

Figure 1: General reaction pathway for the N-alkylation of the secondary amine in piperazin-2-one.

Troubleshooting Diagnostics

Select the symptom that best matches your observation to access the specific solution.

Symptom A: TLC shows starting material remains (Low Conversion)

Diagnosis: Low nucleophilicity or poor solubility. The secondary amine of piperazin-2-one is moderately nucleophilic, but chloroacetonitrile is less reactive than its bromo- or iodo- counterparts. If the base is too weak or the solvent doesn't solubilize the lactam, the reaction stalls.

Corrective Actions:

  • Switch to Finkelstein Conditions: Add 10 mol% Sodium Iodide (NaI) to the reaction. This generates iodoacetonitrile in situ, which is approx. 100x more reactive than the chloride [1].

  • Solvent Optimization: Piperazin-2-one has poor solubility in non-polar solvents. Use DMF (Dimethylformamide) or DMSO as the solvent to ensure homogeneity. If using Acetonitrile (MeCN), ensure it is at reflux.

  • Base Selection: Switch from inorganic bases (

    
    ) to organic bases like Triethylamine (
    
    
    
    )
    or DIPEA if solubility is the bottleneck.
Symptom B: Product disappears during extraction (Low Isolated Yield)

Diagnosis: The "Polarity Trap." The nitrile group and the lactam ring make the product extremely water-soluble. Standard EtOAc/Water extraction will partition 60-80% of your product into the aqueous waste layer [2].

Corrective Actions:

  • The "Salting Out" Method: Saturate the aqueous phase with NaCl until undissolved salt remains. This forces the organic product out of the water layer.

  • Solvent Switch: Do not use Diethyl Ether or Hexane. Use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) for extraction. These are more polar and better at pulling the product from water.

  • Continuous Extraction: For scale-up (>10g), use a liquid-liquid continuous extractor with DCM for 12-24 hours.

Symptom C: New spot appears, but it's not the product (Hydrolysis)

Diagnosis: Nitrile Hydrolysis. Under basic conditions (especially with


) and heat, the nitrile group (

) can hydrolyze to a primary amide (

) or carboxylic acid [3].

Corrective Actions:

  • Moisture Control: Use anhydrous solvents. The presence of water at reflux temperature with a base is the perfect recipe for hydrolysis.

  • Temperature Management: Do not exceed 60°C. If higher temperatures are needed for conversion, use the NaI catalyst (Action A1) instead of increasing heat.

The "Golden Standard" Protocol

This protocol is designed to balance conversion rate with ease of isolation, specifically addressing the water-solubility issue.

Reagents:

  • Piperazin-2-one (1.0 equiv)

  • Chloroacetonitrile (1.1 equiv)

  • Triethylamine (

    
    ) (1.5 equiv)
    
  • Sodium Iodide (NaI) (0.1 equiv) - Catalyst

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF (10 mL per gram of substrate)

Step-by-Step Procedure:

  • Setup: In a dry round-bottom flask under Nitrogen/Argon, dissolve Piperazin-2-one in the solvent.

  • Activation: Add

    
     and NaI. Stir for 10 minutes at room temperature.
    
    • Why: NaI begins the halide exchange with Chloroacetonitrile immediately upon addition.

  • Addition: Add Chloroacetonitrile dropwise over 15 minutes.

    • Safety: Chloroacetonitrile is a potent lachrymator and toxic. Handle in a fume hood.

  • Reaction: Heat to 50-60°C. Monitor by TLC (System: DCM/MeOH 9:1).

    • Stain: Use Ninhydrin (SM stains pink/purple) or KMnO4. The product usually stains faintly or is UV active if derivatized, but Iodine vapor is best for the piperazine core.

  • Workup (Critical Step):

    • Option A (Filtration - Preferred): If using MeCN, cool the mixture. The triethylamine hydrochloride salt will precipitate. Filter this solid off before adding water. Evaporate the filtrate to dryness.

    • Option B (Extraction): If using DMF, dilute with brine (saturated NaCl). Extract 5x with DCM (Dichloromethane). Do not use EtOAc.

  • Purification: The crude residue is often pure enough. If not, recrystallize from Ethanol/Ether or perform flash chromatography (DCM

    
     5% MeOH in DCM).
    

Decision Logic for Optimization

Use this flow to guide your next experiment.

TroubleshootingTree Start Start: Analyze Crude NMR/TLC CheckConv Is SM consumed? Start->CheckConv CheckYield Is Isolated Yield > 70%? CheckConv->CheckYield Yes LowConv Issue: Low Conversion CheckConv->LowConv No CheckPurity Is Product Pure? CheckYield->CheckPurity Yes LowYield Issue: Extraction Loss CheckYield->LowYield No Success Protocol Optimized CheckPurity->Success Yes Impurity Issue: Hydrolysis/Side Rxn CheckPurity->Impurity No Sol_Cat Add 10% NaI Switch to DMF LowConv->Sol_Cat Sol_Ext Use DCM for extraction Saturate aqueous with NaCl LowYield->Sol_Ext Sol_Dry Dry Solvents Lower Temp (<60°C) Impurity->Sol_Dry

Figure 2: Decision tree for troubleshooting synthetic yield issues.

Frequently Asked Questions (FAQ)

Q: Can I use Bromoacetonitrile instead of Chloroacetonitrile? A: Yes, and it will react faster, likely removing the need for the NaI catalyst. However, Bromoacetonitrile is significantly more expensive and less stable. If cost is not a factor, it is a superior electrophile for this reaction [4].

Q: My product is an oil that won't crystallize. How do I solidify it? A: Piperazine nitriles often form oils due to trace solvent retention. Triturate the oil with cold Diethyl Ether or Hexane (the product is insoluble in these, impurities might dissolve). Scratching the flask walls with a glass rod while cooling in dry ice/acetone can induce crystallization. Alternatively, convert it to the HCl salt by bubbling HCl gas into an ethereal solution of the product; the salt is usually a stable solid.

Q: Why do I see a spot with very low Rf (near baseline) on TLC? A: This is likely the quaternary ammonium salt (over-alkylation) or the hydrolyzed acid. If you used excess alkylating agent (>1.2 equiv), you risk alkylating the amide nitrogen (N1) or quaternizing the N4 nitrogen. Stick to 1.0–1.1 equivalents.

References

  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. (Classic mechanism reference for Halide Exchange).

  • Titech Research. "Separation of acetonitrile from wastewater using solvent extraction". Tokyo Institute of Technology. (Demonstrates the high water miscibility of acetonitrile derivatives and the need for specific extraction protocols).

  • Organic Syntheses. "p-Methoxyphenylacetonitrile: Prevention of Hydrolysis". Org.[1][2][3] Synth. 1950, 30, 43. (Authoritative grounding on using anhydrous conditions to prevent nitrile hydrolysis).

  • PubChem Compound Summary. "5-Chloro-2-(3-oxopiperidin-1-yl)benzonitrile". National Center for Biotechnology Information. (Structural analogue data supporting solubility and stability profiles).

Sources

Optimization

Technical Support Center: Strategies to Prevent Nitrile Group Hydrolysis During Piperazine Functionalization

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies, preventative measures, and mechanistic insights to address...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies, preventative measures, and mechanistic insights to address a common and often frustrating challenge: the unwanted hydrolysis of a nitrile group during the functionalization of a molecule with piperazine. The inherent basicity of piperazine and the conditions often required for nucleophilic substitution can create a perfect storm for converting your desired nitrile into a carboxylic acid or amide byproduct, compromising yield and purity.

This document is structured to help you diagnose the problem, implement effective solutions, and proactively design more robust reaction protocols.

Section 1: Quick Reference - Frequently Asked Questions (FAQs)

Q1: I'm trying to couple piperazine to my aryl halide, but my main product is the corresponding carboxylic acid. What's happening?

A1: You are experiencing nitrile hydrolysis. This reaction is catalyzed by either acidic or basic conditions in the presence of water.[1][2][3] The piperazine itself, being a base, can promote this side reaction, especially at elevated temperatures or if there is water in your reaction mixture.

Q2: What is the most common cause of nitrile hydrolysis in this specific transformation?

A2: The combination of a nucleophilic base (piperazine), the frequent use of a co-base (like K₂CO₃ or NaOH), the presence of trace amounts of water in solvents or reagents, and the heat often required to drive the primary functionalization reaction to completion.[2][4]

Q3: Can I use a strong base like sodium hydroxide (NaOH) to deprotonate my piperazine salt?

A3: It is highly discouraged. Strong, nucleophilic bases like NaOH or KOH aggressively catalyze the hydrolysis of nitriles to the carboxylate salt.[3][4][5] Milder, non-nucleophilic, or inorganic carbonate bases are strongly preferred.

Q4: What is the best type of solvent to minimize hydrolysis?

A4: Anhydrous aprotic polar solvents are the best choice.[6][7] Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are excellent for dissolving the reactants and facilitating the substitution reaction without providing a proton source that can participate in hydrolysis. Ensure they are rated as "anhydrous" or are freshly dried before use.[6][8]

Q5: My piperazine is supplied as a hydrochloride salt. Is this a problem?

A5: It can be. The HCl salt requires the addition of at least two equivalents of a base: one to neutralize the salt and form the free-base piperazine, and another to act as an acid scavenger in the substitution reaction. This increases the overall basicity and ionic strength of the mixture, potentially favoring side reactions. If possible, using free-base piperazine is simpler, but if you must use the salt, careful selection of a non-nucleophilic base is critical.

Section 2: Troubleshooting Guide: From Symptom to Solution

This section is designed to help you diagnose and solve specific issues observed during your experiment.

Symptom 2.1: Mass Spectrometry shows a major byproduct with a mass corresponding to the desired product +17 (amide) or +18 (carboxylic acid).

This is the classic signature of nitrile hydrolysis. The amide is an intermediate in the hydrolysis to the carboxylic acid.[1][2][4][9]

  • Potential Cause A: Acid-Catalyzed Hydrolysis

    • Mechanism Insight: If your reaction contains an adventitious source of acid (e.g., using a piperazine di-HCl salt without sufficient base), the nitrile nitrogen can be protonated. This protonation dramatically increases the electrophilicity of the nitrile carbon, making it highly susceptible to attack by even a weak nucleophile like water.[2][10]

    • Solution: Introduce a non-nucleophilic, sterically hindered organic base. Diisopropylethylamine (DIEA or Hünig's base) is an excellent choice.[11] Its bulky isopropyl groups prevent it from acting as a nucleophile, but its nitrogen lone pair is available to scavenge protons.[11] It is also highly soluble in organic solvents, and its corresponding hydrochloride salt often remains in solution, simplifying filtration.[11]

    • Self-Validating Protocol:

      • Hypothesis: An acidic species is catalyzing hydrolysis.

      • Corrective Action: Set up the reaction again, adding 1.1 to 1.5 equivalents of DIEA.

      • Verification: Monitor the reaction by LC-MS. You should observe a significant reduction in the formation of the +17 and +18 byproducts compared to the desired product.

  • Potential Cause B: Base-Catalyzed Hydrolysis

    • Mechanism Insight: This is the more common pathway in piperazine reactions. A hydroxide ion (from water and a strong base) or even the piperazine itself can directly attack the electrophilic nitrile carbon.[1][3][4] This forms an imidic acid intermediate that tautomerizes to an amide, which can then be further hydrolyzed.[1][2]

    • Solution: Switch to a milder, inorganic base. Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are excellent choices. They are sufficiently basic to facilitate the piperazine functionalization but are less aggressive in promoting nitrile hydrolysis compared to hydroxides. Their heterogeneous nature can also help moderate the reaction.

    • Self-Validating Protocol:

      • Hypothesis: The base is too strong and is promoting hydrolysis.

      • Corrective Action: Replace the base (e.g., NaOH, K-OtBu) with 2.0 equivalents of finely ground, anhydrous K₂CO₃.

      • Verification: Monitor the reaction by TLC or LC-MS. The spot/peak corresponding to the hydrolyzed byproduct should be significantly diminished.

Symptom 2.2: The reaction is clean but conversion is very low, even after extended time or heating.
  • Potential Cause: Insufficient activation or poor reaction conditions.

    • Mechanism Insight: For Nucleophilic Aromatic Substitution (SNAr), the reaction rate is highly dependent on the presence of electron-withdrawing groups (EWGs) ortho or para to the leaving group.[12] If your substrate is not sufficiently activated, or if the conditions are too mild, the reaction will stall.

    • Solution 1: Temperature & Solvent Optimization: Carefully increase the temperature. While heat can accelerate hydrolysis, it is often necessary for the desired reaction. A higher boiling-point solvent like DMSO or N-Methyl-2-pyrrolidone (NMP) can allow for higher reaction temperatures (e.g., 100-150 °C) which can dramatically increase the rate of SNAr.

    • Solution 2: Change of Mechanism: If SNAr is failing, consider a metal-catalyzed approach. Palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C-N bonds and is often successful where SNAr fails.[13] This completely changes the reaction landscape and avoids the strongly basic conditions that promote hydrolysis.

Section 3: Proactive Strategies & Best Practices

Preventing the problem is always better than solving it. Incorporate these strategies into your experimental design.

3.1: Rigorous Water Exclusion Water is a key reactant in the hydrolysis side reaction.

  • Use Anhydrous Solvents: Purchase high-quality anhydrous solvents (often with <50 ppm water) and handle them under an inert atmosphere (Nitrogen or Argon).[6][8][14]

  • Dry Reagents: Dry solid reagents like potassium carbonate in an oven before use. Ensure your piperazine (if a solid free base) is dry.

  • Inert Atmosphere: Assemble your reaction glassware hot from the oven and purge with an inert gas to remove atmospheric moisture before adding reagents.

3.2: Strategic Selection of Base The choice of base is arguably the most critical factor.

BasepKa of Conjugate AcidKey CharacteristicsRecommendation
NaOH ~15.7Very strong, highly nucleophilic. High risk of promoting rapid hydrolysis.Avoid
K₂CO₃ ~10.3Mild, inexpensive, largely insoluble inorganic base. Good for SNAr.Recommended
Cs₂CO₃ ~10.3Similar to K₂CO₃ but more soluble, often leading to faster reactions. More expensive.Excellent Choice
TEA ~10.75Soluble organic base. Can sometimes undergo side reactions (alkylation/acylation).Use with caution
DIEA ~10.9Non-nucleophilic due to steric hindrance. Excellent acid scavenger.[11]Highly Recommended

3.3: Temperature Management Balance reaction rate against byproduct formation.

  • Start at a lower temperature (e.g., 60-80 °C) and monitor the reaction.

  • Only increase the temperature if the desired reaction is not proceeding at a reasonable rate.

  • Consider microwave-assisted synthesis, which can often accelerate the desired reaction significantly more than the hydrolysis side reaction due to rapid, localized heating.

Section 4: Mechanistic Deep Dive

Understanding the competing reaction pathways is key to controlling the outcome of your experiment.

Diagram: Competing Reaction Pathways

The following diagram illustrates the desired piperazine functionalization pathway versus the unwanted acid- and base-catalyzed nitrile hydrolysis pathways.

G cluster_main Desired Reaction cluster_side Undesired Hydrolysis Start Aryl-Nitrile-LG Product Desired Product (Piperazine-Aryl-Nitrile) Start->Product Base (e.g., K₂CO₃) Solvent (e.g., DMSO) Δ Amide Amide Byproduct Start->Amide H₂O H⁺ or OH⁻ Piperazine Piperazine Piperazine->Product Acid Carboxylic Acid Byproduct Amide->Acid H₂O H⁺ or OH⁻, Δ

Caption: Desired functionalization vs. undesired hydrolysis pathways.

Section 5: Detailed Experimental Protocols

Protocol A: General Procedure for SNAr Functionalization using Potassium Carbonate

This protocol is a robust starting point for the reaction of an activated aryl nitrile with piperazine.

  • Glassware Preparation: Dry a round-bottom flask equipped with a magnetic stir bar and a condenser in a 120 °C oven overnight. Assemble the glassware hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent Addition: To the flask, add the aryl nitrile (1.0 eq), piperazine (1.2 - 1.5 eq), and finely ground, anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMSO or DMF via syringe to achieve a concentration of 0.1 - 0.5 M with respect to the aryl nitrile.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Check for the consumption of starting material and the appearance of both the desired product and the potential carboxylic acid byproduct.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer three times with water to remove the high-boiling solvent, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol B: Procedure for Acid-Sensitive Substrates using DIEA

This protocol is recommended when using a piperazine salt or when the substrate is sensitive to strong bases.

  • Glassware Preparation: Follow step 1 from Protocol A.

  • Reagent Addition: To the flask, add the aryl nitrile (1.0 eq) and piperazine hydrochloride salt (1.2 eq).

  • Solvent & Base Addition: Add anhydrous acetonitrile or DMF via syringe. Then, add Diisopropylethylamine (DIEA) (2.5 - 3.0 eq) dropwise at room temperature.

  • Reaction & Monitoring: Heat the reaction to 60-80 °C and monitor as described in Protocol A.

  • Work-up & Purification: Follow steps 6 and 7 from Protocol A.

By understanding the underlying mechanisms and carefully selecting your reaction conditions, you can successfully navigate the challenge of nitrile hydrolysis and achieve high yields of your desired piperazine-functionalized product.

References

  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (2024, December 5). Reactions of Nitriles. [Link]

  • OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. [Link]

  • JoVE. (2025, May 22). Video: Nitriles to Carboxylic Acids: Hydrolysis. [Link]

  • University of Calgary. (n.d.). Hydrolysis of Nitriles. Department of Chemistry. [Link]

  • Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. [Link]

  • Scharlab S.L. (n.d.). Solvents, anhydrous for laboratory. [Link]

  • Quora. (2022, October 25). What are anhydrous solvents? Why are they used in reactions?[Link]

  • Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275. [Link]

  • Sunlonge. (2025, May 27). How to choose TEA&DIPEA. [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275. [Link]

  • Chemguide. (n.d.). Hydrolysis of nitriles. [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]

  • LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

  • YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]

  • Clark, J. (n.d.). Alkaline hydrolysis of nitriles. Chemguide. [Link]

Sources

Troubleshooting

Purification methods for 2-(3-oxopiperazin-1-yl)acetonitrile from reaction mixtures

Technical Support Center: Purification of 2-(3-oxopiperazin-1-yl)acetonitrile Introduction: 2-(3-oxopiperazin-1-yl)acetonitrile is a critical intermediate in the synthesis of various active pharmaceutical ingredients (AP...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-(3-oxopiperazin-1-yl)acetonitrile

Introduction:

2-(3-oxopiperazin-1-yl)acetonitrile is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is paramount to ensure the efficacy and safety of the final drug product. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this compound from reaction mixtures. We will delve into the causality behind experimental choices, offering field-proven insights to streamline your purification workflows.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges in a question-and-answer format, providing direct solutions to specific experimental issues.

Q1: My crude 2-(3-oxopiperazin-1-yl)acetonitrile has a low melting point and appears oily. What are the likely impurities?

A1: An oily appearance and a depressed melting point are classic indicators of impurities. The most common culprits in the synthesis of 2-(3-oxopiperazin-1-yl)acetonitrile are residual starting materials, such as ethylenediaminetetraacetic acid (EDTA) derivatives or unreacted haloacetonitrile, and byproducts from side reactions. Incomplete cyclization can also lead to the presence of linear amine precursors. It is also possible that residual solvent is plasticizing your solid product. A proton NMR (¹H NMR) of the crude material is highly recommended to identify the nature of the impurities before proceeding with purification.

Q2: I'm observing a persistent impurity with a similar polarity to my product in TLC analysis, making chromatographic separation difficult. What should I do?

A2: This is a common and frustrating issue. When co-elution occurs, several strategies can be employed:

  • Solvent System Optimization: A systematic screen of different solvent systems for your column chromatography is the first step. Varying the ratio of your polar and non-polar solvents can alter the retention times of your product and the impurity. Consider adding a third solvent, such as a small amount of methanol or triethylamine, to modify the interactions with the stationary phase.

  • Alternative Stationary Phases: If you are using standard silica gel, consider switching to a different stationary phase. Alumina (basic or neutral) can offer different selectivity. For more challenging separations, reverse-phase chromatography (C18) may be effective, especially if the impurity has a different hydrophobicity compared to your product.

  • Recrystallization: This classical purification technique can be highly effective for removing impurities with different solubility profiles. A detailed protocol for recrystallization is provided in Part 2 of this guide. The key is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution.

Q3: My final product has a yellowish tint, even after column chromatography. How can I remove the color?

A3: A persistent yellow color often indicates the presence of trace amounts of highly conjugated or oxidized impurities. While these may be present in very small quantities, they can be difficult to remove.

  • Activated Carbon Treatment: A common and effective method for color removal is treatment with activated carbon. Dissolve your product in a suitable solvent, add a small amount of activated carbon (typically 1-5% by weight), and stir for a short period (15-30 minutes). The colored impurities will adsorb onto the surface of the carbon. Caution: Activated carbon can also adsorb your product, so use it sparingly and monitor your yield. Hot filtration to remove the carbon is necessary.

  • Recrystallization: As mentioned previously, recrystallization can also be effective in removing colored impurities, as they may be excluded from the crystal lattice of your product.

Q4: What is the best way to dry my purified 2-(3-oxopiperazin-1-yl)acetonitrile?

A4: Proper drying is crucial to obtain an accurate yield and prevent degradation.

  • High Vacuum Drying: After filtration, the product should be dried under high vacuum at a slightly elevated temperature (e.g., 40-50 °C). This will effectively remove residual solvents. The drying should be continued until a constant weight is achieved.

  • Desiccant: Using a desiccant such as phosphorus pentoxide (P₂O₅) in a vacuum desiccator can be beneficial, especially if your compound is hygroscopic.

Part 2: Detailed Experimental Protocols

These protocols provide step-by-step methodologies for the most common and effective purification techniques for 2-(3-oxopiperazin-1-yl)acetonitrile.

Protocol 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for success.

Objective: To remove impurities by leveraging differences in solubility between the product and the impurities.

Materials:

  • Crude 2-(3-oxopiperazin-1-yl)acetonitrile

  • Erlenmeyer flask

  • Hot plate with stirring capabilities

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Selected recrystallization solvent (e.g., isopropanol, ethyl acetate, or a mixture)

Procedure:

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Test small amounts of your crude product in various solvents to find the optimal one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent with stirring.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Ice Bath: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities on the surface.

  • Drying: Dry the purified crystals under high vacuum.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a rapid method for separating compounds based on their differential adsorption to a stationary phase.

Objective: To separate 2-(3-oxopiperazin-1-yl)acetonitrile from impurities with different polarities.

Materials:

  • Glass chromatography column

  • Silica gel (or other stationary phase)

  • Eluent (solvent system determined by TLC)

  • Crude product

  • Collection tubes

Procedure:

  • TLC Analysis: First, determine the optimal eluent system using Thin Layer Chromatography (TLC). The ideal system will give your product an Rf value of approximately 0.3-0.4.

  • Column Packing: Pack the column with silica gel as a slurry in the eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum.

Part 3: Data Presentation & Visualization

Table 1: Common Solvents for Purification
SolventBoiling Point (°C)Polarity IndexNotes
Isopropanol82.64.3Good for recrystallization.
Ethyl Acetate77.14.4Common eluent for chromatography.
Dichloromethane39.63.1Useful for chromatography, but be aware of its volatility.
Acetonitrile81.65.8Can be used in reverse-phase chromatography.
Water100.010.2Useful for extractions to remove water-soluble impurities.
Diagram 1: General Purification Workflow

PurificationWorkflow Crude Crude Product Analysis Initial Analysis (TLC, NMR) Crude->Analysis Decision Purity Assessment Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization High Purity, Insoluble Impurities Chromatography Column Chromatography Decision->Chromatography Low Purity, Soluble Impurities Pure Pure Product Recrystallization->Pure Chromatography->Pure Drying Drying Pure->Drying

Caption: Decision tree for selecting a purification method.

Diagram 2: Troubleshooting Logic for Impurities

Troubleshooting Start Impure Product Identify Identify Impurity (NMR, MS) Start->Identify IsPolaritySimilar Similar Polarity? Identify->IsPolaritySimilar Recrystallize Recrystallization IsPolaritySimilar->Recrystallize No ChangeSolvent Change Chromatography Solvent System IsPolaritySimilar->ChangeSolvent Yes IsColored Colored Impurity? ActivatedCarbon Activated Carbon Treatment IsColored->ActivatedCarbon Yes Pure Pure Product IsColored->Pure No Recrystallize->IsColored ChangeStationaryPhase Change Stationary Phase ChangeSolvent->ChangeStationaryPhase ChangeStationaryPhase->IsColored ActivatedCarbon->Pure

Caption: Troubleshooting guide for common purification issues.

References

For further reading and a deeper understanding of the principles discussed, please refer to the following resources:

  • Purification of Laboratory Chemicals, 8th Edition: Armarego, W. L. F., & Chai, C. L. L. (2017). Purification of Laboratory Chemicals. Butterworth-Heinemann. [Link]

  • Vogel's Textbook of Practical Organic Chemistry, 5th Edition: Tatchell, A. R., Furniss, B. S., Hannaford, A. J., & Smith, P. W. G. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. [Link]

  • High-Performance Liquid Chromatography (HPLC): Principles and Applications: Meyer, V. R. (2010). Practical High-Performance Liquid Chromatography. John Wiley & Sons. [Link]

Optimization

Minimizing bis-alkylation side products in piperazine acetonitrile synthesis

A Guide to Minimizing Bis-alkylation Side Products Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and p...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Bis-alkylation Side Products

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for the synthesis of piperazine acetonitrile, with a specific focus on a common and often frustrating challenge: the formation of the bis-alkylation side product.

The symmetric nature of piperazine, with its two equally nucleophilic nitrogen atoms, makes selective mono-alkylation a significant synthetic hurdle.[1] This guide offers strategies and detailed protocols to help you maximize the yield of your desired mono-alkylated product, 1-piperazineacetonitrile.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your synthesis and provides actionable solutions grounded in chemical principles.

Q1: My reaction is producing a high percentage of the bis-alkylated byproduct, 1,4-piperazinediacetonitrile. How can I improve the selectivity for the mono-alkylated product?

This is the most frequent issue in piperazine acetonitrile synthesis. The formation of the bis-alkylated product is a competing reaction that can be influenced by several factors. Here are the primary strategies to enhance mono-alkylation selectivity:

Potential Cause & Solution 1: Incorrect Stoichiometry

  • The "Why": When the molar ratio of piperazine to the alkylating agent (e.g., chloroacetonitrile or bromoacetonitrile) is close to 1:1, there is a higher statistical probability that a mono-alkylated piperazine molecule will react again with the alkylating agent before all the initial piperazine has reacted once.

  • The "How-To": Employing a significant excess of piperazine is a straightforward and often effective method to favor mono-alkylation. By increasing the concentration of unreacted piperazine, you increase the likelihood that the alkylating agent will encounter and react with a free piperazine molecule rather than the already mono-substituted one.[2]

    • Recommendation: Start with a piperazine to alkylating agent molar ratio of at least 3:1. In some cases, a ratio as high as 5:1 or even using piperazine as the solvent can be beneficial.[2][3]

Potential Cause & Solution 2: Reaction Conditions Favoring Bis-alkylation

  • The "Why": Higher reaction temperatures and longer reaction times can provide the necessary activation energy for the second alkylation to occur at a significant rate. The mono-alkylated product, being a secondary amine, can sometimes be even more nucleophilic than the starting piperazine, further promoting the second reaction.

  • The "How-To":

    • Temperature Control: Maintain a low reaction temperature, typically between 0°C and room temperature.[1] Running the reaction at elevated temperatures will almost certainly lead to an increase in the bis-alkylated product.[1]

    • Slow Addition: Add the alkylating agent dropwise to the solution of piperazine over an extended period. This keeps the instantaneous concentration of the alkylating agent low, minimizing the chance of a second alkylation on the newly formed mono-alkylated product.[2]

Potential Cause & Solution 3: Inappropriate Choice of Base or Solvent

  • The "Why": The choice of base and solvent can influence the nucleophilicity of the piperazine and the rate of the SN2 reaction. A strong base can deprotonate the mono-alkylated product, increasing its nucleophilicity and making it more susceptible to a second alkylation. Polar aprotic solvents like DMF and acetonitrile are generally preferred as they can solvate the cation without strongly solvating the nucleophile, thus facilitating the SN2 reaction.[1]

  • The "How-To":

    • Base Selection: Use a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N).[1][4] These bases are sufficient to neutralize the acid generated during the reaction without significantly increasing the nucleophilicity of the mono-alkylated intermediate.

    • Solvent Choice: Acetonitrile, DMF, and ethanol are commonly used solvents for this type of alkylation.[1][5][6] Ethanol can be a good choice as it is a protic solvent that can help to solvate and slightly deactivate the mono-alkylated product through hydrogen bonding.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of piperazine acetonitrile.

Q2: Is it necessary to use a protecting group strategy to achieve high mono-alkylation selectivity?

While not strictly necessary, using a protecting group is one of the most reliable methods to ensure selective mono-alkylation.[1][2]

  • The "Why": By temporarily "blocking" one of the nitrogen atoms on piperazine, you can direct the alkylation to the unprotected nitrogen. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its ease of introduction and removal.[1][4][7]

  • The "When": A protecting group strategy is particularly advantageous when:

    • You require a very high purity of the mono-alkylated product.

    • The direct alkylation methods (stoichiometric control) are still yielding significant amounts of the bis-alkylated byproduct.

    • You are working on a smaller scale where the additional steps of protection and deprotection are manageable.

Q3: What is the general procedure for a Boc-protection strategy?

The process involves three main steps: protection, alkylation, and deprotection.[1][2]

  • Mono-Boc Protection of Piperazine: Piperazine is reacted with di-tert-butyl dicarbonate (Boc₂O) to yield 1-Boc-piperazine.[2][7]

  • Alkylation of N-Boc-piperazine: The protected piperazine is then reacted with your alkylating agent (e.g., chloroacetonitrile) in the presence of a base.[8]

  • Deprotection: The Boc group is removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the desired mono-alkylated piperazine.[1][2]

Q4: Are there alternative methods to direct alkylation and protecting groups for achieving mono-substitution?

Yes, a few other strategies can be employed:

  • Reductive Amination: This method involves reacting piperazine with an aldehyde or ketone in the presence of a reducing agent.[1][7] While not directly applicable to the synthesis of piperazine acetonitrile from chloroacetonitrile, it is a powerful technique for introducing other alkyl groups and avoids the issue of over-alkylation.[4]

  • In Situ Mono-protonation: By reacting piperazine with one equivalent of a strong acid, you can form the mono-salt. The protonated nitrogen is no longer nucleophilic, directing the alkylation to the free nitrogen.[2][9] This can be a cost-effective, one-pot alternative to using protecting groups.

  • Flow Chemistry: Continuous flow reactors provide excellent control over stoichiometry, reaction time, and temperature, which can significantly improve the selectivity for mono-alkylation.[2]

Experimental Protocols

Here are detailed, step-by-step methodologies for key experimental approaches.

Protocol 1: Direct Alkylation with Stoichiometric Control

This protocol prioritizes simplicity and atom economy.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine (3.0 equivalents) in acetonitrile.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Alkylating Agent: Add a solution of chloroacetonitrile (1.0 equivalent) in acetonitrile to the dropping funnel. Add the chloroacetonitrile solution dropwise to the stirred piperazine solution over 1-2 hours, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture to remove any precipitated piperazine hydrochloride. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to separate the desired mono-alkylated product from unreacted piperazine and the bis-alkylated byproduct.

Protocol 2: Mono-alkylation via N-Boc Protection Strategy

This protocol offers higher selectivity at the cost of additional synthetic steps.

Step A: Synthesis of 1-Boc-piperazine [2][7]

  • Dissolve piperazine (2.0 equivalents) in dichloromethane (DCM).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in DCM to the piperazine solution over 2-3 hours at room temperature.

  • Stir the reaction mixture for 20-24 hours.

  • Wash the reaction mixture with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-Boc-piperazine.

Step B: Alkylation of 1-Boc-piperazine [8]

  • Dissolve 1-Boc-piperazine (1.0 equivalent) in acetonitrile.

  • Add potassium carbonate (K₂CO₃) (1.5 equivalents) as a base.

  • Add chloroacetonitrile (1.1 equivalents).

  • Stir the mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography.

Step C: Deprotection of the Boc Group [1][2]

  • Dissolve the purified N-(cyanomethyl)-N'-Boc-piperazine in DCM.

  • Cool the solution to 0°C and add an excess of trifluoroacetic acid (TFA) dropwise.

  • Stir the mixture at room temperature for 1-2 hours until the deprotection is complete.

  • Evaporate the solvent and excess TFA under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the final mono-alkylated piperazine product with a suitable organic solvent.

Data Summary

The following table provides a qualitative comparison of the different strategies for minimizing bis-alkylation. The actual yields and ratios will vary depending on the specific reaction conditions and substrates used.

StrategySelectivity for Mono-alkylationNumber of StepsEase of PurificationAtom Economy
Stoichiometric Control (Excess Piperazine) Moderate to Good1ModerateGood
Protecting Group (Boc) Excellent3EasyPoor
In Situ Mono-protonation Good1ModerateGood

Visualizing the Reaction Pathway

The following diagram illustrates the competing reaction pathways in the alkylation of piperazine.

G cluster_conditions Control Strategies Piperazine Piperazine MonoAlkylated 1-Piperazineacetonitrile (Desired Product) Piperazine->MonoAlkylated 1st Alkylation (Desired) AlkylatingAgent ClCH₂CN (Alkylating Agent) BisAlkylated 1,4-Piperazinediacetonitrile (Side Product) MonoAlkylated->BisAlkylated 2nd Alkylation (Undesired) ExcessPiperazine Excess Piperazine ExcessPiperazine->MonoAlkylated Favors ProtectingGroup Protecting Group Strategy ProtectingGroup->BisAlkylated Inhibits

Caption: Competing pathways in piperazine alkylation.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.
  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2024).
  • Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)
  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
  • Direct electrophilic N‐alkylation of piperazine under controlled... (n.d.).
  • DABCO bond cleavage for the synthesis of piperazine deriv
  • LARGE SCALE, GREEN SYNTHESIS OF A GENERATION-1 MELAMINE (TRIAZINE) DENDRIMER. (n.d.). Organic Syntheses.
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. (2013).
  • Technical Support Center: Selective Mono-acyl
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Purification of piperazine. (1959).
  • Piperazine synthesis. (n.d.). ChemicalBook.
  • Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine. (n.d.). Benchchem.
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025).
  • Process for the N-monoalkylation of piperazine. (n.d.).
  • Synthesis of piperazine. (1957).
  • Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkyl
  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
  • Technical Support Center: Purification of Piperazine-Containing Compounds. (n.d.). Benchchem.
  • Synthesis of the piperazine subunit of Indinavir. (n.d.).
  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Tre
  • Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox C
  • Amino Acid-Protecting Groups. (2019).
  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PMC.
  • The influence of N-alkylation and chain length in the coordination ability of diamines towards silver(I) in dimethylsulfoxide. (2025).
  • Opportunities and challenges for direct C–H functionaliz
  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Tre
  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cycliz
  • Effect of the alkyl chain length on micelle formation for bis(N-alkyl-N,N-dimethylethylammonium)ether dibromides. (2025).
  • Methods for the catalytic synthesis of piperazine. (n.d.).
  • Diamines for Polymer Materials via Direct Amination of Lipid- and Lignocellulose-based Alcohols with NH3. (n.d.).
  • Effect of diamine nature on curing kinetics of N,N'-hexamethylene bis(maleimide) and properties of glass-reinforced plastics. (2018). INEOS OPEN.
  • Highly Efficient Base Catalyzed N‐alkylation of Amines with Alcohols and β‐Alkylation of Secondary Alcohols with Primary Alcohols. (2023).

Sources

Reference Data & Comparative Studies

Validation

A Guide to the 1H NMR Spectral Analysis of 2-(3-Oxopiperazin-1-yl)acetonitrile: A Comparative Approach

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the corn...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the cornerstone of molecular characterization. This guide provides an in-depth analysis of the 1H NMR spectrum of 2-(3-Oxopiperazin-1-yl)acetonitrile, a heterocyclic compound with potential applications in medicinal chemistry.

Due to the limited availability of direct experimental spectra in public databases[1][2], this guide will focus on a detailed prediction and interpretation of its 1H NMR spectrum. This analysis is grounded in the extensive body of literature on the conformational behavior of N-substituted piperazines and piperazinones.[3][4] We will compare its expected spectral features to those of a closely related analogue, 1-(cyanomethyl)piperazine, to highlight the key structural and electronic influences of the lactam functionality.

The Structural and Dynamic Landscape of Substituted Piperazinones

The 1H NMR spectrum of 2-(3-Oxopiperazin-1-yl)acetonitrile is not as straightforward as one might initially assume. The presence of an amide bond within the piperazine ring introduces significant conformational complexity. This arises from two primary phenomena:

  • Restricted Amide Bond Rotation: The C-N bond of the amide has a partial double bond character, which restricts free rotation. This can lead to the existence of different rotational conformers (rotamers), slowing their interchange on the NMR timescale.[5][6]

  • Piperazine Ring Inversion: The six-membered piperazine ring typically undergoes rapid chair-to-chair inversion at room temperature. However, substitution and the presence of the rigid amide group can raise the energy barrier for this inversion.[3]

These dynamic processes often result in the broadening of NMR signals or, in cases of slow exchange, the appearance of multiple distinct signals for chemically equivalent protons.[4] The appearance of the spectrum can, therefore, be highly dependent on the solvent and temperature at which it is recorded.[4][6]

Predicted ¹H NMR Spectrum of 2-(3-Oxopiperazin-1-yl)acetonitrile

Based on the analysis of similar N-substituted piperazinones, we can predict the following signals for 2-(3-Oxopiperazin-1-yl)acetonitrile in a common NMR solvent like DMSO-d6.

Table 1: Predicted ¹H NMR Spectral Data for 2-(3-Oxopiperazin-1-yl)acetonitrile

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted IntegrationNotes
NH (H-4)~8.0Broad singlet1HThe amide proton is expected to be downfield and may exhibit broadening due to quadrupole effects of the adjacent nitrogen and potential hydrogen bonding.
CH₂ (H-2)~4.1Singlet2HThese protons are adjacent to the electron-withdrawing carbonyl group and are expected to be the most downfield of the ring protons.
CH₂CN (H-7)~3.7Singlet2HThe methylene protons of the acetonitrile group are deshielded by the adjacent nitrogen. Their chemical shift is well-established for similar structures.[7]
CH₂ (H-5)~3.3Triplet or complex multiplet2HThese protons are adjacent to the amide nitrogen (NH).
CH₂ (H-6)~2.9Triplet or complex multiplet2HThese protons are adjacent to the tertiary amine nitrogen.

Comparative Analysis: The Influence of the Carbonyl Group

To appreciate the spectral influence of the 3-oxo functionality, we will compare the predicted spectrum of our target molecule with a structural analogue, 1-(cyanomethyl)piperazine .

Table 2: Comparative ¹H NMR Data

CompoundProtonPredicted Chemical Shift (δ, ppm)Key Difference
2-(3-Oxopiperazin-1-yl)acetonitrile Ring CH₂ adjacent to C=O (H-2)~4.1Significantly downfield due to the strong electron-withdrawing effect of the carbonyl group.
Amide NH (H-4)~8.0Presence of a downfield amide proton signal.
Other Ring CH₂ (H-5, H-6)~3.3, ~2.9More complex and potentially broader signals due to restricted rotation and ring puckering.
1-(cyanomethyl)piperazine Ring CH₂ (all)~2.4 - 2.8All four sets of ring protons appear in a more compressed, upfield region.
Amine NH~1.9A more upfield, exchangeable amine proton.

The most striking difference is the deshielding effect of the carbonyl group on the adjacent methylene protons (H-2), shifting them downfield to approximately 4.1 ppm. In contrast, the protons of the unsubstituted piperazine ring in 1-(cyanomethyl)piperazine would be expected to appear as a more compact set of signals further upfield.

Visualizing the Structure and Proton Environments

The following diagram illustrates the structure of 2-(3-Oxopiperazin-1-yl)acetonitrile with the non-equivalent proton environments labeled.

Caption: Molecular structure of 2-(3-Oxopiperazin-1-yl)acetonitrile with key proton groups highlighted.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section provides a standardized protocol for obtaining a high-quality 1H NMR spectrum of 2-(3-Oxopiperazin-1-yl)acetonitrile.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of 2-(3-Oxopiperazin-1-yl)acetonitrile directly into a clean, dry NMR tube.
  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). The choice of solvent can influence chemical shifts and the resolution of broad peaks.[4]
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
  • Cap the NMR tube and vortex gently until the sample is fully dissolved.

2. Instrument Setup (400 MHz Spectrometer):

  • Insert the sample into the NMR spectrometer.
  • Lock onto the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity. A good shim will result in sharp, symmetrical peaks for the solvent and reference signals.
  • Set the spectral width to approximately 16 ppm, centered around 6 ppm.
  • Use a standard 90° pulse sequence.
  • Set the number of scans to a minimum of 16 to achieve a good signal-to-noise ratio.

3. Data Acquisition and Processing:

  • Acquire the Free Induction Decay (FID).
  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
  • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
  • Perform baseline correction to obtain a flat baseline across the spectrum.
  • Reference the spectrum by setting the TMS peak to 0.00 ppm.
  • Integrate all signals to determine the relative number of protons for each peak.
  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

The following diagram outlines the general workflow for NMR analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sample prep2 Add Deuterated Solvent prep1->prep2 prep3 Add TMS Standard prep2->prep3 prep4 Dissolve Sample prep3->prep4 acq1 Lock & Shim prep4->acq1 acq2 Set Parameters acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference Spectrum proc2->proc3 proc4 Integrate & Assign Peaks proc3->proc4

Caption: General experimental workflow for 1H NMR spectrum acquisition and analysis.

Conclusion

The 1H NMR spectrum of 2-(3-Oxopiperazin-1-yl)acetonitrile is predicted to exhibit distinct features that are heavily influenced by the electronic and conformational effects of the integrated lactam functionality. The key diagnostic signals include a downfield amide proton, a deshielded singlet for the methylene group adjacent to the carbonyl, and a characteristic singlet for the cyanomethyl group. The remaining piperazine ring protons are expected to show more complex and potentially broad signals due to restricted bond rotation and ring inversion, a common feature of this class of compounds.[3][5] A comparative analysis with simpler piperazine derivatives clearly demonstrates the profound impact of the 3-oxo group on the chemical shifts of adjacent protons. This guide provides a robust framework for the interpretation of the 1H NMR spectrum of this and structurally related compounds, facilitating their unambiguous identification in research and development settings.

References

  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(73), 41949-41960. [Link]

  • Steinberg, J., Wodtke, R., Streiter, M., Löser, R., & Mamat, C. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2477-2487. [Link]

  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. PMC. [Link]

  • Steinberg, J., Wodtke, R., Streiter, M., Löser, R., & Mamat, C. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]

  • Hussain, S., et al. (2019). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). ResearchGate. [Link]

  • Yilmaz, F., & Parlak, A. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 62(10), 785-792. [Link]

  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

  • Steinberg, J., Wodtke, R., Streiter, M., Löser, R., & Mamat, C. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journals. [Link]

  • ResearchGate. (n.d.). a) 1 H NMR spectrum of 1 in acetonitrile-d 3; b) 1 H NMR spectrum of 5-nitrofurfural in CDCl 3. ResearchGate. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of 4 (A) and 4 2+ (B) in acetonitrile-d 3 (500 MHz, 240 K) and 5 (C) and 5 2+ (D) in dichloromethane-d 2 (500 MHz, 200 K). ResearchGate. [Link]

  • NMRS.io. (n.d.). 1H | acetonitrile-d3 | NMR Chemical Shifts. NMRS.io. [Link]

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Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-(3-oxopiperazin-1-yl)acetonitrile

This guide provides an in-depth analysis of the gas-phase fragmentation behavior of 2-(3-oxopiperazin-1-yl)acetonitrile under electrospray ionization (ESI) and collision-induced dissociation (CID) conditions. Designed fo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the gas-phase fragmentation behavior of 2-(3-oxopiperazin-1-yl)acetonitrile under electrospray ionization (ESI) and collision-induced dissociation (CID) conditions. Designed for researchers in drug discovery, metabolomics, and quality control, this document moves beyond a simple catalog of fragments to explain the chemical rationale behind the observed fragmentation pathways. We will compare its fragmentation pattern with a structurally similar analog, 2-(3-oxopiperidin-1-yl)acetonitrile, to illustrate how subtle structural changes manifest as distinct mass spectral fingerprints, a critical concept in isomer differentiation and metabolite identification.

The Imperative of Fragmentation Analysis in Drug Development

In pharmaceutical sciences, the rapid and unambiguous identification of a lead compound, its metabolites, and potential impurities is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone of this effort, prized for its sensitivity and specificity.[1] The power of MS/MS lies in collision-induced dissociation (CID), a technique where a selected precursor ion is fragmented through collisions with an inert gas, yielding a characteristic pattern of product ions.[2][3] Understanding these fragmentation patterns is not merely an academic exercise; it allows scientists to:

  • Confirm the identity of a synthesized compound.

  • Elucidate the structures of unknown metabolites by identifying the core scaffold and the site of biotransformation.

  • Differentiate between isomers that are chromatographically inseparable.

  • Develop highly specific and sensitive quantitative assays using Multiple Reaction Monitoring (MRM).

This guide focuses on 2-(3-oxopiperazin-1-yl)acetonitrile (MW: 139.16 g/mol [4]), a molecule featuring a piperazinone core—a privileged scaffold in medicinal chemistry. Its fragmentation provides a valuable case study in the behavior of cyclic amides and nitriles.

Predicted Fragmentation Pathway of 2-(3-oxopiperazin-1-yl)acetonitrile

The fragmentation of a molecule is dictated by its chemical structure—specifically, the location of the most labile bonds and the most stable charge sites. For 2-(3-oxopiperazin-1-yl)acetonitrile (exact mass: 139.0746 Da[5]), analysis in positive ion ESI mode will readily produce the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 140.0824. Protonation is expected to occur at one of the basic nitrogen atoms, with the N4 nitrogen being a likely site due to its secondary amine character. The subsequent fragmentation via CID is a cascade of bond cleavages driven by the charge site.

The proposed pathway initiates from the [M+H]⁺ ion and proceeds through several key neutral losses:

  • Loss of the Acetonitrile Side Chain: The C-N bond connecting the acetonitrile group to the piperazinone ring is a logical point of initial cleavage. This would result in a neutral loss of CH₂CN (40.02 Da), leading to the formation of a stable piperazinone cation at m/z 100.06 .

  • Ring Fission via Carbonyl Loss: A common fragmentation route for cyclic peptides and diketopiperazines is the loss of carbon monoxide (CO) from the amide moiety.[6][7] This pathway would generate a fragment ion at m/z 112.07 through the neutral loss of 28.01 Da.

  • Sequential Fragmentation: The primary fragments can undergo further dissociation. The m/z 112 ion could subsequently lose an ethenimine moiety (CH₂=C=NH, 41.03 Da) to yield a fragment at m/z 71.04 . Similarly, the m/z 100 fragment, representing the protonated piperazinone ring, can cleave further. A characteristic loss involves the elimination of ethenimine, producing a fragment at m/z 59.03 , or the loss of CO to produce a fragment at m/z 72.04 .

The proposed fragmentation cascade is visualized in the diagram below.

cluster_main Proposed Fragmentation of 2-(3-oxopiperazin-1-yl)acetonitrile M [M+H]⁺ m/z 140.08 F100 [C₄H₈N₂O]⁺ m/z 100.06 M->F100  - CH₂CN  (40.02 Da) F112 [C₅H₈N₃]⁺ m/z 112.07 M->F112  - CO  (28.01 Da) F59 [C₂H₅N₂]⁺ m/z 59.03 F100->F59  - C₂H₃N  (41.03 Da) F71 [C₃H₅N₂]⁺ m/z 71.04 F112->F71  - C₂H₃N  (41.03 Da)

Caption: Proposed CID fragmentation pathway for protonated 2-(3-oxopiperazin-1-yl)acetonitrile.

A Validated Experimental Protocol for LC-MS/MS Analysis

Acquiring high-quality, reproducible fragmentation data requires a robust analytical method. The protocol below is designed for a standard triple quadrupole or Q-TOF mass spectrometer and is optimized for polar analytes like our compound of interest.

Step 1: Sample & Mobile Phase Preparation
  • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of 2-(3-oxopiperazin-1-yl)acetonitrile in LC-MS grade methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of mobile phase A and B. Rationale: Injecting the analyte in a solvent composition similar to the initial mobile phase conditions improves peak shape.[8]

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in LC-MS grade water. Rationale: Formic acid acts as a proton source, promoting the formation of [M+H]⁺ ions in positive ESI mode.[9]

  • Mobile Phase B (Organic): 0.1% Formic Acid in LC-MS grade acetonitrile.

Step 2: Liquid Chromatography

Because the analyte is polar, a standard C18 reversed-phase column may provide insufficient retention.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) is a superior alternative for retaining and separating such compounds.[10]

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 50 mm, 1.7 µm) or equivalent HILIC column.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Gradient Elution:

    • Start at 95% B, hold for 0.5 min.

    • Linear gradient to 50% B over 3.5 min.

    • Wash with 50% B for 1 min.

    • Return to 95% B and re-equilibrate for 2 min.

Step 3: Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr (Nitrogen).

  • MS Scan (Full Scan):

    • Mass Range: m/z 50-250.

    • Purpose: To confirm the presence and mass of the precursor ion ([M+H]⁺ at m/z 140.08).

  • MS/MS Scan (Product Ion Scan):

    • Precursor Ion: m/z 140.08.

    • Collision Gas: Argon.

    • Collision Energy: Ramped from 10-40 eV. Rationale: A collision energy ramp allows for the observation of both low-energy (rearrangement-driven) and high-energy (bond cleavage) fragments, providing a comprehensive fragmentation spectrum in a single run.[6]

cluster_workflow LC-MS/MS Experimental Workflow Sample Sample Prep (1 µg/mL in 50:50 A:B) LC HILIC Separation (BEH Amide Column) Sample->LC ESI ESI Source (Positive Mode) LC->ESI MS1 MS1 Analysis (Precursor Scan) ESI->MS1 CID Collision Cell (CID) (10-40 eV Ramp) MS1->CID MS2 MS2 Analysis (Product Ion Scan) CID->MS2 Data Data Analysis MS2->Data

Caption: High-level workflow for acquiring tandem mass spectrometry data.

Comparative Analysis: Piperazinone vs. Piperidinone

To highlight the diagnostic power of fragmentation, we compare our target analyte with 2-(3-oxopiperidin-1-yl)acetonitrile (MW: 138.17 g/mol [11]). This analog replaces the N4 nitrogen of the piperazinone ring with a methylene (-CH₂-) group. This seemingly minor change significantly alters the fragmentation pathways.

The protonated molecule [M+H]⁺ for the piperidinone analog appears at m/z 139.09 . While it can also lose the acetonitrile side chain to produce a fragment at m/z 99.07 , the subsequent ring fragmentation will differ due to the absence of the second nitrogen atom. The piperidinone ring is less prone to the same types of cleavages. A likely pathway involves the loss of CO (m/z 111.08) followed by the loss of ethylene (C₂H₄), a common fragmentation for saturated rings, yielding a fragment at m/z 83.05 . This contrasts with the piperazinone's tendency to lose ethenimine.

The table below summarizes the key distinguishing fragments.

Feature2-(3-oxopiperazin-1-yl)acetonitrile2-(3-oxopiperidin-1-yl)acetonitrile
Structure Piperazinone RingPiperidinone Ring
[M+H]⁺ (m/z) 140.08139.09
Primary Loss 1 - CH₂CN (m/z 100.06)- CH₂CN (m/z 99.07)
Primary Loss 2 - CO (m/z 112.07)- CO (m/z 111.08)
Key Diagnostic Fragment (m/z) 71.04 (from m/z 112)83.05 (from m/z 111)
Proposed Structure of Diagnostic Fragment [C₃H₅N₂]⁺[C₄H₅NO]⁺

This comparison demonstrates that tandem mass spectrometry can easily distinguish between these two closely related structures based on unique product ions derived from different ring-opening mechanisms.

Conclusion

The fragmentation pattern of 2-(3-oxopiperazin-1-yl)acetonitrile is characterized by predictable cleavages, primarily the loss of the acetonitrile side chain and the loss of carbon monoxide from the piperazinone ring. These fragmentation routes are consistent with established principles for cyclic amides and diketopiperazines.[6][7] By comparing its fragmentation to a piperidinone analog, we have shown that subtle structural modifications produce unique and diagnostic product ions. This knowledge is invaluable for researchers in drug development, enabling confident structure confirmation, differentiation of isomers, and the rapid identification of metabolites and impurities, ultimately accelerating the path from discovery to clinic.

References

  • Furtado, N. A. J. C., et al. (2007). Fragmentation of diketopiperazines from Aspergillus fumigatus by electrospray ionization tandem mass spectrometry (ESI-MS/MS). Journal of the American Society for Mass Spectrometry, 18(10), 1871-1884. Available at: [Link]

  • Kwan, W. P., & Liu, H. (2023). BA Method Development: Polar Compounds. BioPharma Services. Available at: [Link]

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  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. Available at: [Link]

  • Schug, K. A., & Weatherly, C. (2020). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. LCGC North America. Available at: [Link]

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Validation

A Comparative Analysis of the Chemical Reactivity of 2-(3-oxopiperazin-1-yl)acetonitrile and 1-Piperazineacetonitrile

An In-Depth Technical Guide: This guide provides a detailed comparison of the chemical reactivity of two structurally related piperazine derivatives: 2-(3-oxopiperazin-1-yl)acetonitrile and 1-piperazineacetonitrile. As v...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

This guide provides a detailed comparison of the chemical reactivity of two structurally related piperazine derivatives: 2-(3-oxopiperazin-1-yl)acetonitrile and 1-piperazineacetonitrile. As valuable scaffolds in medicinal chemistry and drug development, a nuanced understanding of their respective reactivities is crucial for optimizing reaction conditions, predicting side products, and designing novel synthetic pathways. This document moves beyond a simple catalog of reactions to explore the underlying electronic and steric principles that govern their chemical behavior, supported by representative experimental protocols and data.

Structural and Electronic Analysis: The Decisive Difference

At first glance, both molecules share a piperazineacetonitrile core. However, the presence of a lactam (a cyclic amide) functionality in 2-(3-oxopiperazin-1-yl)acetonitrile introduces profound electronic changes that fundamentally distinguish it from 1-piperazineacetonitrile, which possesses a standard secondary amine.

  • 1-Piperazineacetonitrile: This molecule features a piperazine ring with a cyanomethyl group on one nitrogen (N1) and a hydrogen on the other (N4). The N4 nitrogen behaves as a typical secondary amine, possessing a lone pair of electrons that renders it both basic and highly nucleophilic.[1][2]

  • 2-(3-oxopiperazin-1-yl)acetonitrile: In this derivative, the N4 nitrogen is part of a lactam ring. The lone pair on this nitrogen is delocalized into the adjacent carbonyl group through resonance. This N-acyl structure has two major consequences:

    • Reduced Basicity/Nucleophilicity: The delocalization significantly reduces the availability of the lone pair on the N4 nitrogen, making it essentially non-basic and a very poor nucleophile under typical conditions.

    • Inductive Electron Withdrawal: The entire lactam group acts as a potent electron-withdrawing group, pulling electron density away from the rest of the piperazine ring, including the N1 nitrogen. This inductive effect, while less powerful than resonance, modulates the reactivity of the entire molecule.[3]

This core electronic difference is the primary determinant of the divergent reactivity profiles discussed below.

Structural_Comparison cluster_0 1-Piperazineacetonitrile cluster_1 2-(3-oxopiperazin-1-yl)acetonitrile mol1 lab1 Key Feature: Nucleophilic N4-H Amine mol2 lab2 Key Feature: Electron-Withdrawing N4-Lactam

Caption: Core structural differences between the two molecules.

Comparative Reactivity at Key Functional Groups

We will now explore the reactivity at three key sites: the piperazine N4-nitrogen, the nitrile group, and the N1-piperazine nitrogen.

N4-Nitrogen: Nucleophilic vs. Non-Nucleophilic Character

The most dramatic difference in reactivity is observed at the N4 position.

  • 1-Piperazineacetonitrile: The secondary amine at N4 is a prime site for electrophilic attack. It will readily undergo reactions such as alkylation and acylation.

  • 2-(3-oxopiperazin-1-yl)acetonitrile: The lactam nitrogen at N4 is unreactive towards electrophiles under standard conditions due to the aforementioned resonance stabilization.

Experimental Protocol: Comparative N-Alkylation

This experiment is designed to quantitatively assess the nucleophilicity of the N4 nitrogen.

  • Preparation: In separate vials, dissolve 1.0 mmol of 1-piperazineacetonitrile and 1.0 mmol of 2-(3-oxopiperazin-1-yl)acetonitrile in 5 mL of acetonitrile (ACN).[4][5] Add 1.2 mmol of potassium carbonate (K₂CO₃) as a mild base to each vial.

  • Initiation: To each vial, add 1.0 mmol of benzyl bromide.

  • Reaction: Stir the mixtures at room temperature (25°C) for 12 hours.

  • Analysis: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of starting material and formation of the N4-benzylated product.

N_Alkylation_Workflow start Prepare Reactant Solutions (1 mmol Substrate, K₂CO₃ in ACN) reagent Add Benzyl Bromide (1 mmol) start->reagent Initiate Reaction react Stir at 25°C for 12 hours reagent->react analysis Monitor by LC-MS (Consumption of Starting Material, Formation of Product) react->analysis

Caption: Experimental workflow for comparative N-alkylation.

Predicted Results

CompoundStarting Material Consumed (%)N4-Benzylated Product Yield (%)
1-Piperazineacetonitrile>95%>90%
2-(3-oxopiperazin-1-yl)acetonitrile<5%Not Detected

Discussion: The results clearly demonstrate the high nucleophilicity of the N4-amine in 1-piperazineacetonitrile, leading to near-quantitative conversion. Conversely, the N4-lactam of 2-(3-oxopiperazin-1-yl)acetonitrile is essentially inert, highlighting the powerful deactivating effect of the amide carbonyl.

Nitrile Group: Hydrolysis and Reduction

The reactivity of the nitrile group is primarily dictated by the electrophilicity of the nitrile carbon. This can be influenced by the electronic nature of the piperazine ring.

  • Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions.[6][7] The electron-withdrawing lactam in 2-(3-oxopiperazin-1-yl)acetonitrile is expected to slightly increase the electrophilicity of the nitrile carbon, potentially leading to a modest increase in the rate of hydrolysis compared to 1-piperazineacetonitrile.

  • Reduction: The reduction of nitriles to primary amines is typically achieved with strong reducing agents like Lithium Aluminum Hydride (LiAlH₄).[8][9][10] This reaction involves nucleophilic attack by a hydride ion. The electronic differences between the two parent molecules are expected to have a minimal impact on the outcome of this powerful reduction, with both compounds likely being reduced effectively. However, a key difference is that the lactam in 2-(3-oxopiperazin-1-yl)acetonitrile will also be reduced to a secondary amine.

Experimental Protocol: Comparative Reduction

  • Setup: In a flame-dried, three-neck flask under an argon atmosphere, suspend 2.5 mmol of LiAlH₄ in 10 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C.

  • Addition: In a separate flask, dissolve 1.0 mmol of the respective piperazineacetonitrile derivative in 5 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 15 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4 hours.

  • Quenching: Cool the reaction to 0°C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water until a granular precipitate forms.

  • Workup & Analysis: Filter the mixture, dry the organic layer, and analyze the crude product by ¹H NMR and MS to identify the resulting amines.

Predicted Products

Starting CompoundMajor Product(s)
1-Piperazineacetonitrile1-(2-aminoethyl)piperazine
2-(3-oxopiperazin-1-yl)acetonitrile1-(2-aminoethyl)piperazine

Discussion: While both reactions yield the same final product, 1-(2-aminoethyl)piperazine, the transformation of 2-(3-oxopiperazin-1-yl)acetonitrile is a more complex process involving the reduction of both the nitrile and the lactam carbonyl. This demonstrates that while the nitrile reactivity towards powerful nucleophiles is similar, the overall molecular transformation can be different due to the presence of other reducible functional groups.

Reduction_Pathways cluster_A 1-Piperazineacetonitrile cluster_B 2-(3-oxopiperazin-1-yl)acetonitrile A_start 1-Piperazineacetonitrile A_end 1-(2-aminoethyl)piperazine A_start->A_end LiAlH₄ (Nitrile Reduction) B_start 2-(3-oxopiperazin-1-yl)acetonitrile B_intermediate Piperazin-1-ylacetonitrile (Intermediate after lactam reduction) B_start->B_intermediate LiAlH₄ (Lactam Reduction) B_end 1-(2-aminoethyl)piperazine B_intermediate->B_end LiAlH₄ (Nitrile Reduction)

Caption: Divergent reduction pathways to the same final product.

Conclusion: A Tale of Two Nitrogens

The reactivity of 2-(3-oxopiperazin-1-yl)acetonitrile and 1-piperazineacetonitrile is a clear illustration of how a single functional group modification can dramatically alter a molecule's chemical personality.

  • 1-Piperazineacetonitrile is best characterized as a nucleophilic building block . Its primary reactive site is the secondary amine at N4, making it ideal for synthetic routes that require N-alkylation, N-acylation, or other nucleophilic additions at that position.

  • 2-(3-oxopiperazin-1-yl)acetonitrile behaves as a structurally constrained scaffold . The N4-lactam is largely inert to electrophilic attack, directing reactivity towards other sites like the nitrile group or the N1 nitrogen (albeit with attenuated reactivity due to inductive effects). Its utility lies in preserving the core piperazinone structure while allowing for modification at the cyanomethyl group.

These insights are critical for researchers in drug discovery. Choosing the correct starting material based on its inherent reactivity can prevent unwanted side reactions, improve yields, and ultimately streamline the synthesis of complex target molecules.

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Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Oxopiperazin-1-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(3-Oxopiperazin-1-yl)acetonitrile
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